4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether
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Overview
Description
Scientific Research Applications
- Benzimidazole derivatives, such as the compound , are privileged pharmacophores in medicinal chemistry. They exhibit a wide range of biological activities, including antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic effects .
- Pyrazole compounds are also of interest due to their pharmacological properties, including anti-inflammatory, antidiabetic, analgesic, and antitumor effects .
- Traditionally, benzimidazoles are synthesized by reacting arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions. Lewis acids, inorganic clays, and other catalysts have also been used .
- The one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) provides previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .
- Urea-linked alkyl side chains of related compounds have shown improved sEH inhibition. Para-substituted urea-linked aryl side chains (e.g., methyl, methoxy, chloro, nitro) exhibit potentially enhanced activity .
- Some derivatives containing the pyrazole moiety have demonstrated cytotoxic activity against various cell lines. Representative analogues showed promising results .
- Coumarin-substituted hydrazone derivatives, including those with pyrazole components, have been evaluated for antimicrobial activity. Some compounds exhibited notable effects against Gram-positive and Gram-negative bacteria .
Medicinal Chemistry and Pharmacology
Synthetic Approaches
Soluble Epoxide Hydrolase (sEH) Inhibition
Cytotoxic Activity
Antimicrobial Properties
Divergent Synthesis
Future Directions
The future directions for research on “4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether” and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Additionally, more research could be conducted to understand their physical and chemical properties, as well as safety and hazards .
properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-12-4-6-13(7-5-12)16-11-10-15-9-3-8-14-15/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNMLWZGRWHBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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